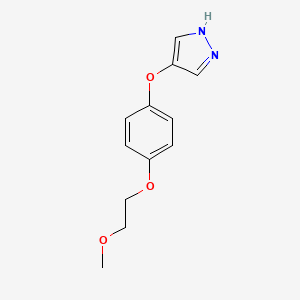
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenoxy group substituted with a 2-methoxyethoxy chain.
Méthodes De Préparation
The synthesis of 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole typically involves the reaction of 4-(2-methoxyethoxy)phenol with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)phenol: Similar in structure but lacks the pyrazole ring.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenoxy and pyrazole moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-[4-(2-methoxyethoxy)phenoxy]-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O3/c1-15-6-7-16-10-2-4-11(5-3-10)17-12-8-13-14-9-12/h2-5,8-9H,6-7H2,1H3,(H,13,14) |
Clé InChI |
SKIUMFYHJARASI-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=C(C=C1)OC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


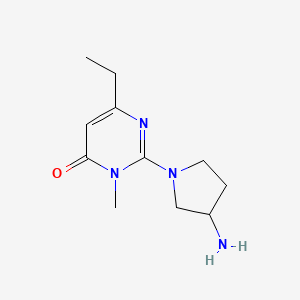
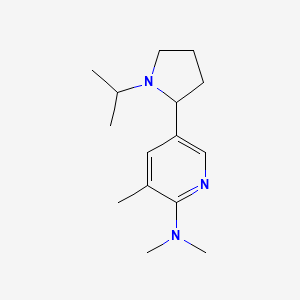




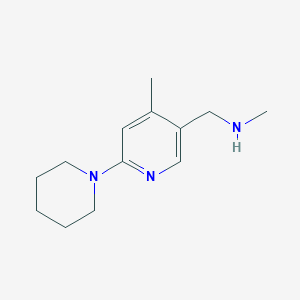

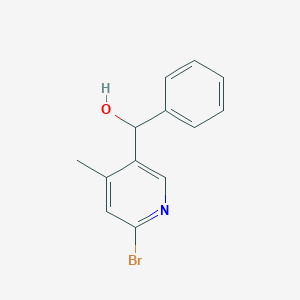

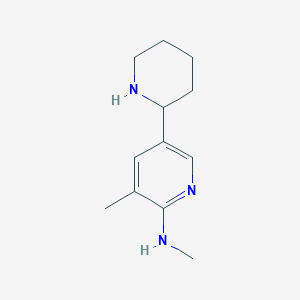
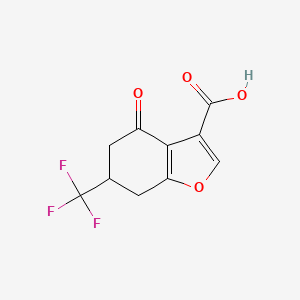
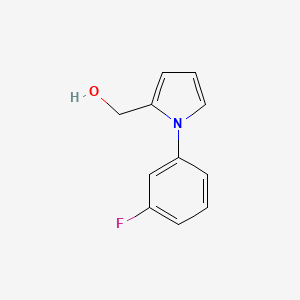
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
